Cabotegravir-D3 is a deuterated derivative of Cabotegravir, a potent antiretroviral medication primarily used in the treatment and prevention of HIV infection. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and may influence its pharmacokinetic properties. Cabotegravir itself is classified as an integrase strand transfer inhibitor, working by blocking the integration of viral DNA into the host genome.
Cabotegravir-D3 is synthesized from Cabotegravir, which is derived from the chemical modification of various nucleoside analogs. It belongs to the class of compounds known as integrase inhibitors, specifically targeting the human immunodeficiency virus type 1. The deuterated form, indicated by the "D3" suffix, suggests that three hydrogen atoms in the original structure have been replaced with deuterium.
The synthesis of Cabotegravir-D3 typically involves a multi-step process that includes:
The synthetic route may involve advanced techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm the incorporation of deuterium and to analyze the purity and structural integrity of Cabotegravir-D3.
The molecular formula for Cabotegravir-D3 is C19H14D3F2N3O5, indicating that it retains the core structure of Cabotegravir but with three hydrogen atoms replaced by deuterium. The molecular weight is approximately 408.37 g/mol.
Cabotegravir-D3 can undergo various chemical reactions typical for integrase inhibitors, including:
The kinetics of these reactions can be influenced by the presence of deuterium, potentially altering reaction rates due to the kinetic isotope effect.
Cabotegravir-D3 operates through a mechanism similar to that of its parent compound:
Studies indicate that both Cabotegravir and its deuterated variant maintain comparable efficacy in inhibiting HIV-1 replication in vitro.
Cabotegravir-D3 has potential applications in:
Cabotegravir-d3 (GSK-1265744-d3 sodium) is a deuterium-substituted isotopologue of the HIV integrase inhibitor cabotegravir. Its chemical structure is defined by the molecular formula C₁₉H₁₃D₃F₂N₃NaO₅ and a molecular weight of 430.35 g/mol [1] [4]. The deuterium atoms replace three hydrogen atoms at the methylene bridge of the difluorobenzyl moiety, resulting in a -CD₂- group instead of the native -CH₂- in the parent compound (Fig. 1). This modification preserves the core pharmacophore – the carbamoyl pyridone scaffold responsible for integrase inhibition – while creating a distinct mass signature for detection [5] [9].
The deuteration does not alter cabotegravir’s inherent polarity or aqueous solubility due to identical electron configurations between C-H and C-D bonds. However, it induces a +3 Da mass shift detectable via liquid chromatography-mass spectrometry (LC-MS). Characteristic MS/MS fragments include the diagnostic ion at m/z 263 (acylium ion from amide bond cleavage) and m/z 363 (loss of HNCO with benzyl rearrangement) [9]. High-performance liquid chromatography (HPLC) confirms >95% purity and >98% deuterium incorporation, essential for reliable tracer studies [5] [7].
Table 1: Structural and Analytical Properties of Cabotegravir-d3
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₃D₃F₂N₃NaO₅ |
Molecular Weight | 430.35 g/mol |
Deuterium Positions | Benzyl methylene group (-CD₂-) |
Key MS Fragments | m/z 263, 363, 292, 281 |
Purity (HPLC) | >95% |
Deuterium Enrichment | >98% atom D |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7